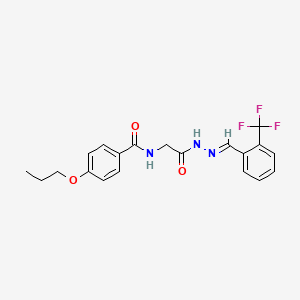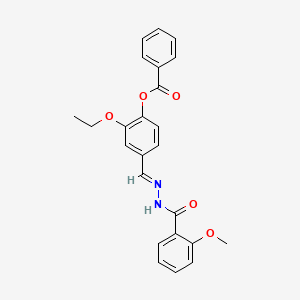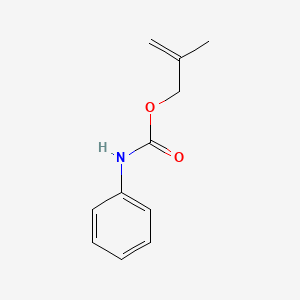
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzylidene hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide typically involves a multi-step process:
-
Formation of the Benzylidene Hydrazine Intermediate
Reactants: 2-(trifluoromethyl)benzaldehyde and hydrazine hydrate.
Conditions: The reaction is carried out in ethanol under reflux conditions to form the benzylidene hydrazine intermediate.
-
Coupling with 4-Propoxybenzoyl Chloride
Reactants: The benzylidene hydrazine intermediate and 4-propoxybenzoyl chloride.
Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction typically results in the formation of amines or alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Solvents: Ethanol, dichloromethane, and acetonitrile are frequently used.
Catalysts: Acid or base catalysts, depending on the reaction type.
Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, which can be explored for therapeutic applications.
Medicine
Drug Development: The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly in targeting diseases where trifluoromethyl groups enhance bioactivity.
Industry
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the benzylidene hydrazine moiety can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)tetradecanamide
Uniqueness
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility and interaction with biological targets
Propriétés
Numéro CAS |
767289-78-1 |
|---|---|
Formule moléculaire |
C20H20F3N3O3 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H20F3N3O3/c1-2-11-29-16-9-7-14(8-10-16)19(28)24-13-18(27)26-25-12-15-5-3-4-6-17(15)20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
Clé InChI |
USPGWVOMULYGDB-BRJLIKDPSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)
![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
